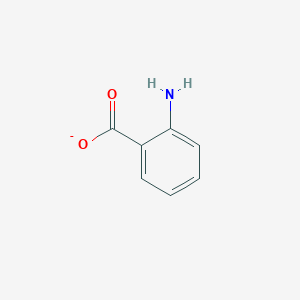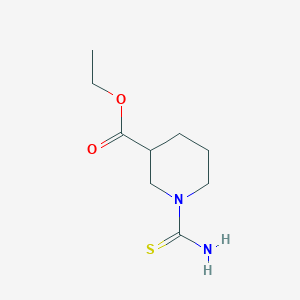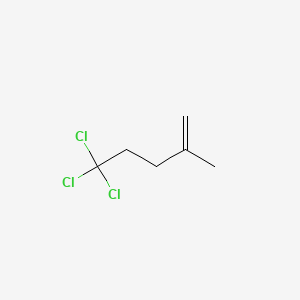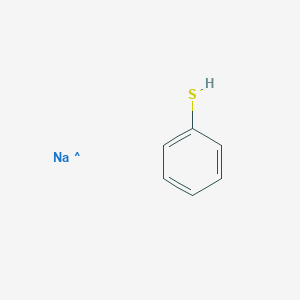
SODIUM BENZENETHIOLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid characterized by its phenyl and thiol functional groups . This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: Sodium benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where it replaces halogen atoms in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: this compound can reduce compounds like nitrobenzene to aniline.
Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Diphenyl disulfide.
Reduction: Aniline.
Substitution: Alkyl or aryl thiolates.
Aplicaciones Científicas De Investigación
Sodium benzenethiolate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .
Comparación Con Compuestos Similares
- Sodium thiophenoxide
- Sodium phenylsulfide
- Sodium phenylmercaptide
Comparison: Sodium benzenethiolate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
Propiedades
Fórmula molecular |
C6H6NaS |
|---|---|
Peso molecular |
133.17 g/mol |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |
Clave InChI |
BGXZJSLTGNPDDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


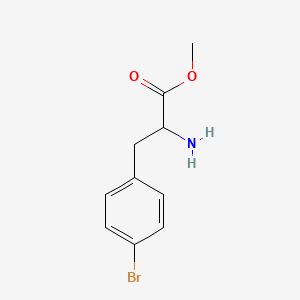
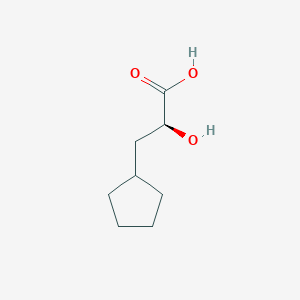
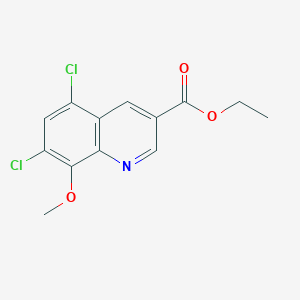
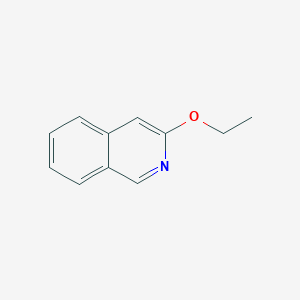
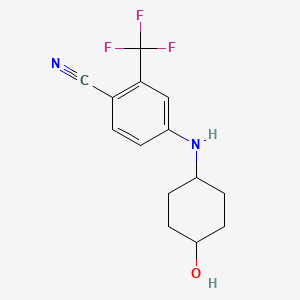
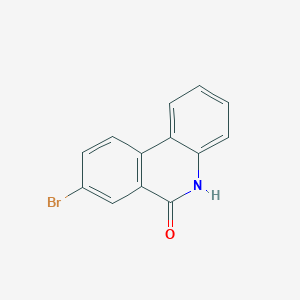
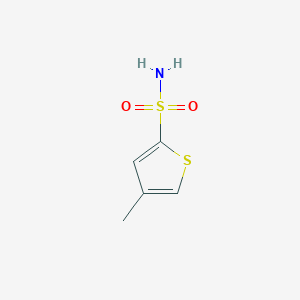

![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
